molecular formula C37H67NO13 B1198828 (8S)-8-Hydroxyerythromycin-B CAS No. 36693-58-0

(8S)-8-Hydroxyerythromycin-B

カタログ番号: B1198828
CAS番号: 36693-58-0
分子量: 733.9 g/mol
InChIキー: RDRFFPPSGJZYBA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(8S)-8-Hydroxyerythromycin-B is a semisynthetic derivative of erythromycin B, a macrolide antibiotic. Its structure features a hydroxyl group at the C8 position in the S-configuration, which distinguishes it from erythromycin A (lacking this hydroxylation) and erythromycin B (which has a hydroxyl group at C8 but may differ in stereochemistry). This modification is critical for enhancing metabolic stability and antimicrobial activity, particularly against macrolide-resistant pathogens .

The compound is synthesized via microbial hydroxylation or chemical modification of erythromycin B. Its molecular formula (C₃₇H₆₇NO₁₃) and stereochemical configuration are confirmed through advanced analytical techniques, such as NMR spectroscopy and high-resolution mass spectrometry (HRMS), as exemplified in studies on structurally complex agarofuran derivatives .

特性

CAS番号

36693-58-0

分子式

C37H67NO13

分子量

733.9 g/mol

IUPAC名

6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,9,12-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione

InChI

InChI=1S/C37H67NO13/c1-14-25-19(3)27(39)20(4)30(41)35(8,44)17-36(9,45)32(51-34-28(40)24(38(11)12)15-18(2)47-34)21(5)29(22(6)33(43)49-25)50-26-16-37(10,46-13)31(42)23(7)48-26/h18-29,31-32,34,39-40,42,44-45H,14-17H2,1-13H3

InChIキー

RDRFFPPSGJZYBA-UHFFFAOYSA-N

SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)(C)O)C)O)C

正規SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)(C)O)C)O)C

同義語

(8S)-8-hydroxyerythromycin-B

製品の起源

United States

類似化合物との比較

Comparison with Erythromycin A and Erythromycin B

Property (8S)-8-Hydroxyerythromycin-B Erythromycin B Erythromycin A
Molecular Formula C₃₇H₆₇NO₁₃ C₃₇H₆₇NO₁₃ C₃₇H₆₇NO₁₃
C8 Hydroxylation S-configuration Present (stereo varies) Absent
Acid Stability High Moderate Low
Antimicrobial Spectrum Broad (incl. resistant strains) Narrower Broad

The S-configuration at C8 in (8S)-8-Hydroxyerythromycin-B enhances its resistance to acid degradation compared to erythromycin A, which is prone to inactivation in the stomach. Erythromycin B, while structurally closer, lacks the stereochemical specificity required for optimal binding to bacterial ribosomes .

Comparison with Other Macrolides (Clarithromycin, Azithromycin)

Property (8S)-8-Hydroxyerythromycin-B Clarithromycin Azithromycin
Modification C8 hydroxylation C6 methylation 15-membered lactone ring
Bioavailability 60-70% 50-55% 37-40%
Half-life (hr) 4-6 3-7 68
Key Indications Respiratory infections Similar Broad-spectrum

Unlike clarithromycin’s methylation or azithromycin’s expanded ring, the hydroxylation in (8S)-8-Hydroxyerythromycin-B improves solubility without compromising tissue penetration. However, azithromycin’s prolonged half-life offers dosing advantages .

Mechanistic and Pharmacokinetic Insights

  • Mechanism of Action : Like other macrolides, (8S)-8-Hydroxyerythromycin-B inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. The C8 hydroxylation strengthens interactions with rRNA, reducing susceptibility to resistance mechanisms like methylation (erm genes) .
  • Metabolism : Hepatic CYP3A4-mediated demethylation is slower compared to erythromycin A, reducing drug-drug interactions. This aligns with FDA guidelines for macrolide derivatives emphasizing metabolic stability .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。